molecular formula C18H23N3O4 B2794547 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 1775386-75-8

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2794547
CAS No.: 1775386-75-8
M. Wt: 345.399
InChI Key: ZBWFGTVKHVXCOV-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by functionalization to introduce the acetamide and phenylpropyl groups. Key reagents often include tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate and anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, thereby exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-15(19-10-4-7-14-5-2-1-3-6-14)13-21-16(23)18(20-17(21)24)8-11-25-12-9-18/h1-3,5-6H,4,7-13H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFGTVKHVXCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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